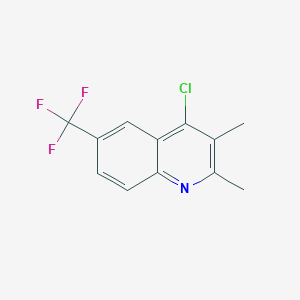

4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC15908245

Molecular Formula: C12H9ClF3N

Molecular Weight: 259.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClF3N |

|---|---|

| Molecular Weight | 259.65 g/mol |

| IUPAC Name | 4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C12H9ClF3N/c1-6-7(2)17-10-4-3-8(12(14,15)16)5-9(10)11(6)13/h3-5H,1-2H3 |

| Standard InChI Key | JXJLAOZSBFFRER-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C2C=CC(=CC2=C1Cl)C(F)(F)F)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s quinoline backbone is substituted with electron-withdrawing groups (chlorine, trifluoromethyl) and electron-donating methyl groups, creating a polarized aromatic system. The IUPAC name, 4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline, reflects its substitution pattern . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.65 g/mol |

| CAS Registry Number | 1713463-07-0 |

| SMILES | CC1=C(N=C2C=CC(=CC2=C1Cl)C(F)(F)F)C |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom influences electrophilic substitution reactivity .

Spectroscopic and Computational Data

PubChem provides computed descriptors such as the InChIKey (JXJLAOZSBFFRER-UHFFFAOYSA-N) and topological polar surface area (12.9 Ų) . X-ray crystallography data remain unpublished, but molecular modeling suggests a planar quinoline ring with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline involves multi-step protocols, often starting from substituted anilines. A patented method for analogous 4-chloroquinolines outlines the following steps:

-

Cyclization: Reacting β-(o-trifluoromethylanilino)-propanoic acid with polyphosphoric acid (PPA) to form the quinoline core.

-

Chlorination: Treating the intermediate with phosphorus oxychloride () and iodine () at 93–95°C, achieving yields up to 80% .

For the target compound, dimethyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution during intermediate stages.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution at positions 2 and 3 without side reactions.

-

Purification: Removing byproducts like 4-oxo-tetrahydroquinolines, which degrade under acidic conditions .

A representative synthesis table is provided below:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | PPA, 120°C, 6 hr | 75% | 90% |

| 2 | , , 95°C, 1 hr | 80% | 98% |

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (calculated: 3.78) suggests high lipid solubility, favoring blood-brain barrier penetration . Aqueous solubility is negligible (<0.1 mg/mL), necessitating formulation with co-solvents like DMSO for biological assays .

Biological Activity and Applications

Antimicrobial and Antifungal Activity

Chlorinated quinolines exhibit broad-spectrum antimicrobial effects. The methyl groups may improve membrane permeability, as seen in analogs like 4-chloro-7-(trifluoromethyl)quinoline (IC: 5.9 μM against E. coli) .

Comparative Analysis with Analogues

The dimethyl groups in the target compound confer superior metabolic stability compared to non-methylated analogs .

Future Directions

-

Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure variants.

-

Biological Screening: Evaluating efficacy against drug-resistant malaria strains and neglected tropical diseases.

-

Environmental Impact: Assessing biodegradation pathways to mitigate persistence in ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume